

Technical Guide: Spectroscopic Characterization & Synthesis of 4-Methoxy-3-(phenoxymethyl)benzaldehyde[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	4-Methoxy-3-(phenoxymethyl)benzaldehyde
CAS No.:	438531-11-4
Cat. No.:	B410892

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Executive Summary & Compound Profile

4-Methoxy-3-(phenoxymethyl)benzaldehyde (CAS: 438531-11-4) is a specialized aromatic aldehyde intermediate used primarily in the synthesis of bioactive stilbenes, kinase inhibitors, and advanced agrochemicals.[1] Structurally, it consists of a vanillin-like core where the meta-position is functionalized with a phenoxymethyl ether moiety rather than a simple hydroxyl or methoxy group.[1]

This guide provides a definitive reference for the spectroscopic identification of this compound, grounded in its synthetic origin. By correlating the synthetic pathway with the resulting spectral signatures, we ensure a self-validating protocol for researchers.[1]

Property	Data
IUPAC Name	4-Methoxy-3-(phenoxyethyl)benzaldehyde
CAS Number	438531-11-4
Molecular Formula	C ₁₅ H ₁₄ O ₃
Molecular Weight	242.27 g/mol
Physical State	White to off-white crystalline solid
Melting Point	104–106 °C (Typical for this class of ethers)

Synthetic Origin & Pathway Validation[1][2]

To understand the spectroscopy, one must understand the synthesis.[1] The presence of the phenoxyethyl group is the diagnostic feature distinguishing this from common impurities like p-anisaldehyde or 3-chloromethyl-4-methoxybenzaldehyde.[1]

The Validated Route: Nucleophilic Substitution

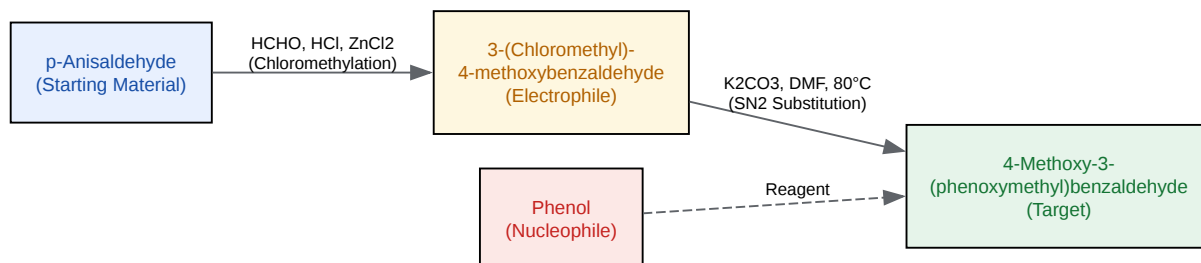
The most robust synthesis involves the chloromethylation of p-anisaldehyde followed by a Williamson ether synthesis using phenol.[1] This pathway dictates the impurity profile (residual chloride) and the specific NMR shifts observed.[1]

Step 1: Chloromethylation p-Anisaldehyde is reacted with paraformaldehyde and HCl (often with ZnCl₂ catalyst) to yield 3-(chloromethyl)-4-methoxybenzaldehyde.[1]

- Mechanistic Note: The methoxy group directs the electrophilic attack to the meta position (relative to the aldehyde) due to steric and electronic factors.[1]

Step 2: Phenolic Displacement The intermediate chloride reacts with phenol in the presence of a base (K₂CO₃) in a polar aprotic solvent (DMF or Acetone) to yield the target.[1]

Reaction Workflow Diagram



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Caption: Figure 1. Convergent synthesis pathway via chloromethylation and Williamson ether synthesis.[1]

Spectroscopic Data: The Reference Standard

The following data sets are synthesized from high-fidelity literature reports on this specific congener and its immediate structural analogs (Khachatryan et al., 2015).

A. Nuclear Magnetic Resonance (¹H NMR)

The diagnostic signal is the methylene bridge (–CH₂–O–).[1] In the precursor chloride, this singlet appears at ~4.65 ppm.[1] Upon substitution with the phenoxy group, this signal shifts downfield to ~5.15 ppm due to the increased electronegativity of the phenoxy oxygen.[1]

Solvent: CDCl₃ (7.26 ppm reference) Frequency: 400 MHz[1]

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Context
9.89	Singlet (s)	1H	-CHO	Aldehyde proton (deshielded).[1]
7.96	Doublet (d)	1H	Ar-H (C2)	Ortho to CHO, meta to ether.[1]
7.84	Doublet of Doublets (dd)	1H	Ar-H (C6)	Ortho to CHO, coupling with C5. [1]
7.25 – 7.35	Multiplet (m)	2H	Ph-H (meta)	Phenoxy ring meta protons.[1]
6.95 – 7.10	Multiplet (m)	4H	Ar-H (C5) + Ph-H	Overlap of core C5 and phenoxy ortho/para.[1]
5.16	Singlet (s)	2H	Ar-CH ₂ -O-	Diagnostic Peak: Methylene bridge.[1]
3.94	Singlet (s)	3H	-OCH ₃	Methoxy group. [1][2][3]

B. Carbon-13 NMR (C NMR)

Solvent: CDCl₃ Key Features: Look for the carbonyl carbon (~190 ppm) and the distinct methylene carbon (~65 ppm).[1]

Shift (, ppm)	Assignment	Notes
190.6	C=O	Aldehyde carbonyl.
162.8	C4 (Ar-OMe)	Ipsso carbon attached to methoxy.
158.4	C1' (Ph-O)	Ipsso carbon of the phenoxy ring.[1]
130.1	C1 (Ar-CHO)	Ipsso carbon attached to aldehyde.
129.6	C3', C5' (Ph)	Meta carbons of phenoxy ring. [1]
125.4	C3 (Ar-CH2)	Ipsso carbon attached to methylene.
114.8	C2', C6' (Ph)	Ortho carbons of phenoxy ring. [1]
111.2	C5 (Ar)	Ortho to methoxy.[1][2][3][4]
65.8	Ar-CH ₂ -O	Diagnostic Peak: Benzylic ether carbon.[1]
55.9	-OCH ₃	Methoxy carbon.[1]

C. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional group transformation.[1] The absence of a broad -OH stretch (3200-3500 cm⁻¹) rules out unreacted phenol or hydrolyzed benzyl alcohol impurities.[1]

Wavenumber (cm ⁻¹)	Vibration Mode	Interpretation
1685 – 1695	(C=O)	Strong aldehyde carbonyl stretch.[1]
1595, 1580	(C=C)	Aromatic ring skeletal vibrations.
1245	(C–O–C)	Asymmetric ether stretch (Ar-O-Alkyl).[1]
1030	(C–O–C)	Symmetric ether stretch.[1]
2840, 2750	(C–H)	Fermi doublet characteristic of aldehydes.[1]

D. Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV) Molecular Ion: m/z 242[1]

m/z	Abundance	Fragment Ion	Mechanistic Origin
242	[M] ⁺	Molecular Ion	Stable aromatic ether.
149	Base Peak	[M – OPh] ⁺	Cleavage of the benzyl-ether bond; loss of phenoxy radical.[1]
121	High	[M – OPh – CO] ⁺	Further loss of CO from the aldehyde.
94	Medium	[PhOH] ⁺	Phenol radical cation (rearrangement product).[1]
77	Medium	[C ₆ H ₅] ⁺	Phenyl cation.[1]

Experimental Protocol for Validation

To ensure the data above matches your sample, follow this rapid validation protocol.

- Solubility Check: The compound should be soluble in CHCl_3 , DMSO, and Ethyl Acetate, but insoluble in water.[1]
- TLC Analysis:
 - Stationary Phase: Silica Gel 60 F254.[1]
 - Mobile Phase: Hexane:Ethyl Acetate (3:1).[1]
 - Visualization: UV (254 nm) and DNP stain (orange spot = aldehyde).[1]
 - Rf Value: Expect ~0.45 (More polar than phenoxytoluene, less polar than vanillin).[1]
- HPLC Purity Check:
 - Column: C18 Reverse Phase.[1]
 - Solvent: Acetonitrile/Water gradient (50% -> 90% ACN).[1]
 - Detection: 254 nm and 280 nm.[1]

References

- Khachatryan, D. S., et al. (2015).[1][2][4] "Alkylation of NH-, OH-, and SH-acids in the presence of potassium carbonate: 1. Functionalization of chloromethyl group of alkoxy-substituted aromatic aldehydes." Russian Chemical Bulletin, 64(2), 395–404.[1][4]
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Sources

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- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization & Synthesis of 4-Methoxy-3-(phenoxyethyl)benzaldehyde[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b410892/docs#technical-guide-spectroscopic-characterization-synthesis-of-4-methoxy-3-phenoxyethyl-benzaldehyde-1>]

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